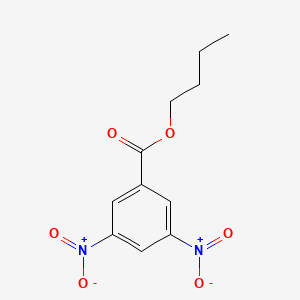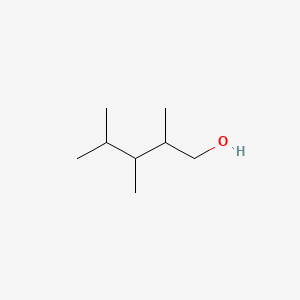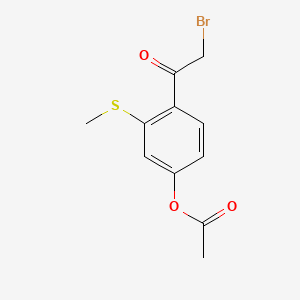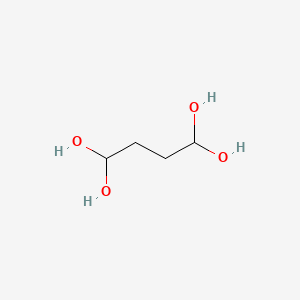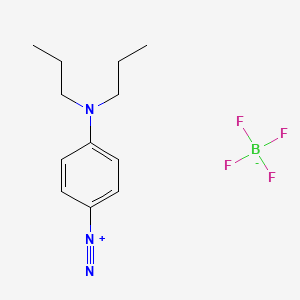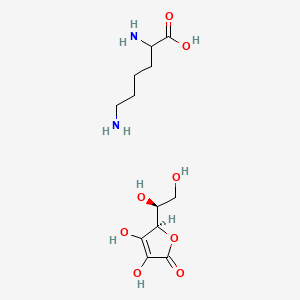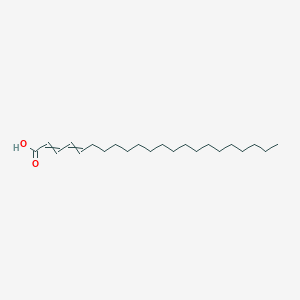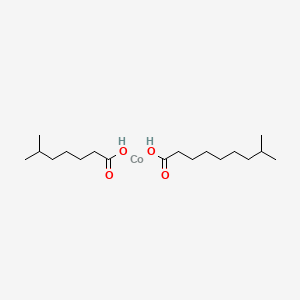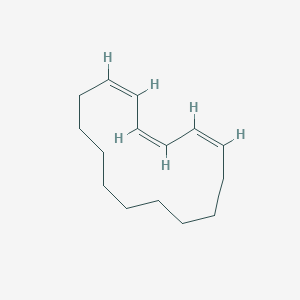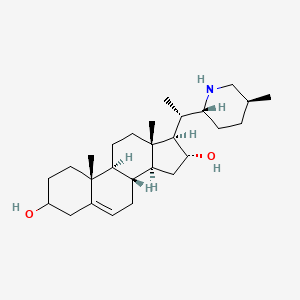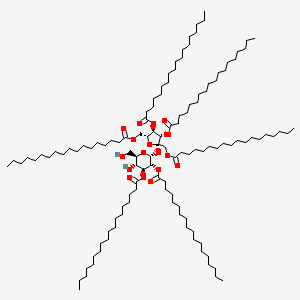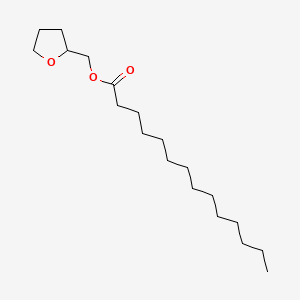
Tetrahydrofurfuryl myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofurfuryl myristate is an organic compound with the chemical formula C19H36O3 . It is an ester derived from tetrahydrofurfuryl alcohol and myristic acid. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl myristate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Tetrahydrofurfuryl alcohol+Myristic acid→Tetrahydrofurfuryl myristate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrofurfuryl myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Tetrahydrofurfuryl myristate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of tetrahydrofurfuryl myristate involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes, enhancing the permeability and delivery of active compounds. The ester linkage in this compound can be hydrolyzed by esterases, releasing tetrahydrofurfuryl alcohol and myristic acid, which can then exert their respective biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl myristate, used in similar applications.
Myristic acid: A fatty acid used in the synthesis of esters and other derivatives.
Furfural: A related compound used in the production of furan-based chemicals.
Uniqueness
This compound is unique due to its combined properties of tetrahydrofurfuryl alcohol and myristic acid. This combination imparts both hydrophilic and lipophilic characteristics, making it versatile in various applications, especially in formulations requiring both solubility and stability.
Propriétés
Numéro CAS |
94201-63-5 |
|---|---|
Formule moléculaire |
C19H36O3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl tetradecanoate |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-19(20)22-17-18-14-13-16-21-18/h18H,2-17H2,1H3 |
Clé InChI |
OKDDONFWHSATNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


